molecular formula C5H6N2O3S B1272050 4-aminopyridine-3-sulfonic Acid CAS No. 29452-57-1

4-aminopyridine-3-sulfonic Acid

Cat. No.: B1272050
CAS No.: 29452-57-1
M. Wt: 174.18 g/mol
InChI Key: VOMYEVOVADPHCK-UHFFFAOYSA-N
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Description

4-Aminopyridine-3-sulfonic acid is an organic compound with the molecular formula C5H6N2O3S. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a sulfonic acid group at the 3-position on the pyridine ring.

Biochemical Analysis

Biochemical Properties

4-Aminopyridine-3-sulfonic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with voltage-gated potassium channels. By blocking these channels, it prolongs action potentials and increases neurotransmitter release at synapses . This interaction is crucial in understanding the compound’s effects on neural transmission and its potential therapeutic applications in neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neurons, it enhances synaptic transmission by blocking potassium channels, which leads to increased neurotransmitter release . This action can improve neural conduction in demyelinated axons, making it beneficial in conditions like multiple sclerosis . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its importance in cellular biochemistry .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of voltage-gated potassium channels . This inhibition prolongs the duration of action potentials, leading to increased neurotransmitter release. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in neural tissues . Additionally, this compound has been shown to interact with other ion channels and receptors, further modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its effectiveness can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that while initial effects on neural conduction and synaptic transmission are pronounced, these effects may wane over time, necessitating adjustments in experimental protocols . Additionally, the compound’s stability and degradation products can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances neural conduction and synaptic transmission without significant adverse effects . At higher doses, it can induce toxic effects, including seizures and convulsions, due to excessive inhibition of potassium channels . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized in the liver, where it undergoes various biochemical transformations . These metabolic processes can influence the compound’s bioavailability and effectiveness, as well as its potential side effects . Understanding these pathways is crucial for optimizing its use in research and therapy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to neural tissues, where it exerts its primary effects . The compound’s ability to cross the blood-brain barrier is particularly important for its effectiveness in treating neurological conditions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound is primarily localized to the axon terminals, where it blocks potassium channels and enhances neurotransmitter release . This localization is critical for its role in modulating synaptic transmission and neural conduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminopyridine-3-sulfonic acid typically involves multi-step processes starting from pyridine derivatives. One common method includes the nitration of pyridine to form 3-nitropyridine, followed by reduction to 3-aminopyridine. The sulfonation of 3-aminopyridine then yields this compound .

Industrial Production Methods

Industrial production methods for this compound often involve the use of large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as diazotization, sulfonation, and reduction under controlled conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Aminopyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted pyridines, such as 3-nitropyridine and 4-aminopyridine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminopyridine-3-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring.

Properties

IUPAC Name

4-aminopyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMYEVOVADPHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376576
Record name 4-aminopyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29452-57-1
Record name 4-aminopyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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